Cyanocyanamide;cyclohexanamine
Description
The study of nitrogenous molecules is central to organic chemistry, with applications ranging from pharmaceuticals to materials science. The unique properties of the cyanamide (B42294) functional group and the structural versatility of amines like cyclohexanamine provide a fertile ground for synthetic innovation.
The history of cyanamide (CH₂N₂) chemistry dates back to the 19th century, with its initial major application being calcium cyanamide (CaCN₂) as an agricultural fertilizer. beilstein-journals.org The parent molecule, cyanamide, possesses a unique structure with a nucleophilic amino group attached to an electrophilic nitrile group. beilstein-journals.orgsciencemadness.org This duality drives its reactivity. Over time, research has expanded to substituted organic cyanamides (RNHCN or R₂NCN), which have become valuable intermediates in organic synthesis. beilstein-journals.orgsciencemadness.org
A key reaction of cyanamide is its dimerization under basic conditions to form 2-cyanoguanidine, also known as dicyandiamide (B1669379). sciencemadness.org This stable, crystalline solid is a crucial building block for synthesizing more complex nitrogen-containing heterocycles and open-chain structures, such as biguanides. beilstein-journals.orgnih.govnih.gov The development of synthetic methods using cyanamide and its derivatives has led to the creation of a wide array of molecules, including pharmaceuticals and dyestuffs. nih.govresearchgate.net
Cycloaliphatic amines are characterized by an amino group attached to a saturated carbocyclic ring. chemcess.com Cyclohexanamine (C₆H₁₁NH₂), also known as aminocyclohexane, is a primary aliphatic amine and a quintessential example of this class. atamankimya.comnih.gov Its chemical behavior is defined by the lone pair of electrons on the nitrogen atom, which makes it a moderately strong base (pKa of the conjugate acid is ~10.6) and a potent nucleophile. chemcess.comwikipedia.org
Unlike its aromatic analog, aniline (B41778), where the nitrogen lone pair is delocalized into the benzene (B151609) ring, the lone pair in cyclohexanamine is localized, rendering it a much stronger base. atamankimya.comwikipedia.org This fundamental property dictates its reactivity, which includes:
Salt formation: It readily reacts with acids to form ammonium (B1175870) salts. usda.govchemicalbook.com
Nucleophilic substitution and addition: It participates in reactions with electrophiles such as alkyl halides and carbonyl compounds. acs.org
Polymer synthesis: As a difunctional monomer analogue, it is used in the production of polyamides and polyureas. chemcess.com
The cyclohexane (B81311) ring provides a non-polar, sterically defined scaffold that influences the physical properties and reactivity of the resulting derivatives, contributing to their use as corrosion inhibitors, rubber processing chemicals, and synthetic intermediates for pharmaceuticals and agrochemicals. atamankimya.comwikipedia.orgusda.gov
The compound "Cyanocyanamide;cyclohexanamine" represents the product of an acid-base reaction between cyclohexanamine and the parent acid of the cyanocyanamide (dicyanamide) anion, [N(CN)₂]⁻.
Cyclohexanamine acts as the Brønsted-Lowry base, accepting a proton (H⁺) to form the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺). wikipedia.orgchemicalbook.com
Dicyanamide (B8802431) , the conjugate base of the strongly acidic dicyanamidic acid, acts as the counter-anion.
The resulting compound is an ammonium salt, cyclohexylammonium dicyanamide . The investigation of this salt is conceptually based on the predictable and fundamental interaction between a well-characterized aliphatic amine and a pseudohalide anion. Further reactivity could be explored, such as the nucleophilic addition of the cyclohexanamine to one of the nitrile groups of the dicyanamide anion, which is a known pathway for the synthesis of biguanide (B1667054) derivatives, often requiring heat or catalysis. beilstein-journals.orgnih.gov
Modern research in nitrogen-containing compounds focuses on several key areas. Synthetic methodologies are continuously advancing to create these molecules with greater efficiency, atom economy, and environmental benignity. nih.gov This includes the use of novel catalysts and microwave-assisted synthesis to drive reactions that might otherwise require harsh conditions. beilstein-journals.orgnih.gov
Mechanistic elucidation remains a critical research direction, employing computational chemistry and kinetic studies to understand the precise pathways of complex reactions, such as those involved in nitrogen fixation and the formation of heterocyclic systems. atamankimya.comtandfonline.combeilstein-journals.orgnih.govCurrent time information in Bangalore, IN. The insights gained enable the optimization of reaction conditions and the design of more effective catalysts. beilstein-journals.org
Advanced applications for nitrogen-containing compounds are widespread. They are integral to the pharmaceutical industry, with over 75% of small-molecule drugs containing a nitrogen heterocycle. rsc.org They also serve as ligands in coordination chemistry, forming complexes with unique magnetic and optical properties, and are used in the development of high-performance polymers, ionic liquids, and energetic materials. nih.govbeilstein-journals.orgnist.gov
Detailed Research Findings
While direct experimental data for the specific salt "this compound" is scarce in published literature, its properties can be reliably inferred from the extensive research on its constituent components and related structures.
The primary interaction between cyclohexanamine and dicyanamide is the formation of a salt. However, under forcing conditions (e.g., heating), a covalent reaction can occur where the amine adds across a nitrile C≡N bond, a known route to substituted guanidines and biguanides. nih.govnih.gov The reaction of amines with cyanoguanidine (dicyandiamide) to form biguanides, for example, often involves heating the amine hydrochloride salt with cyanoguanidine or using copper salts as catalysts. beilstein-journals.orgnih.gov
The synthesis of related dicyanamide ionic liquids has been described, typically involving a metathesis reaction where a halide salt of a cation is reacted with a salt of dicyanamide, such as sodium dicyanamide. tandfonline.comnist.gov
Data Tables
The following tables summarize the known properties of the precursor molecules.
Table 1: Physical and Chemical Properties of Cyclohexanamine This table is interactive. You can sort and filter the data.
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₁₃N | nih.govwikipedia.org |
| Molar Mass | 99.17 g/mol | nih.govwikipedia.org |
| Appearance | Colorless to yellowish liquid | wikipedia.orgchemicalbook.com |
| Odor | Strong, fishy, amine-like | wikipedia.orgchemicalbook.com |
| Melting Point | -17.7 °C | wikipedia.org |
| Boiling Point | 134.5 °C | wikipedia.org |
| Density | 0.8647 g/cm³ (at 25 °C) | wikipedia.org |
| Solubility in Water | Miscible | wikipedia.orgchemicalbook.com |
| pKa (of conjugate acid) | 10.64 | wikipedia.org |
| CAS Number | 108-91-8 | nih.govwikipedia.org |
Table 2: Physical and Chemical Properties of 2-Cyanoguanidine (Dicyandiamide) This table is interactive. You can sort and filter the data.
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂H₄N₄ | nih.gov |
| Molar Mass | 84.08 g/mol | nih.gov |
| Appearance | White crystalline solid | sciencemadness.org |
| Melting Point | ~210 °C (decomposes) | |
| Solubility in Water | Sparingly soluble in cold water, soluble in hot water | sciencemadness.org |
| Structure | Exists in tautomeric forms | sciencemadness.org |
| Primary Use | Precursor for metformin, guanidine (B92328) salts, and resins | sciencemadness.orgnih.gov |
| CAS Number | 461-58-5 | nih.gov |
Properties
CAS No. |
142415-06-3 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyanocyanamide;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2HN3/c7-6-4-2-1-3-5-6;3-1-5-2-4/h6H,1-5,7H2;5H |
InChI Key |
SLAFWYFFJUFEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(#N)NC#N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Profiles for Cyanocyanamide Cyclohexanamine Systems
Detailed Mechanistic Investigations of Adduct Formation and Derivatization Reactions
The primary product from the reaction of dicyandiamide (B1669379) with cyclohexanamine is 1-cyclohexylbiguanide, an adduct formed through the addition of the amine to the nitrile group of DCDA. The formation of this derivatized product can be achieved under various conditions, including in acidic aqueous solutions, via solvent-free thermal condensation, or through multi-step processes involving intermediates like sodium dicyanamide (B8802431).
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acidic Condensation | Cyclohexanamine, Dicyandiamide, HCl | Aqueous/alcoholic solvent, 80–100°C, 6–12 hours | 60–75% | Moderate yields can be affected by side reactions. |
| Solvent-Free Thermal Condensation | Cyclohexylamine (B46788) hydrochloride, Dicyandiamide | Heated melt, 150–160°C, 2–4 hours | Not specified | The amine salt acts as both reactant and acid catalyst. |
| Microwave-Assisted Synthesis | Dicyandiamide, Cyclohexanamine, TMSCl | Acetonitrile (B52724), 130°C, 10 minutes | Not specified | Rapid synthesis method. |
Nucleophilic Addition Pathways and Intermediates
The core mechanism for the formation of 1-cyclohexylbiguanide is a nucleophilic addition reaction. The reaction pathway is significantly influenced by acidity.
Electrophilic Activation : The reaction is typically facilitated by acid catalysis. A proton adds to one of the nitrogen atoms of the nitrile group (–C≡N) in dicyandiamide. This protonation increases the electrophilicity of the nitrile carbon atom, making it more susceptible to attack. researchgate.netbeilstein-journals.org
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of cyclohexanamine (a primary amine) acts as a nucleophile, attacking the activated, electron-deficient nitrile carbon. researchgate.net This step results in the formation of a C-N bond and a substituted biguanide (B1667054) intermediate. cdnsciencepub.com
Intermediate Formation : The initial addition product is a substituted biguanide. cdnsciencepub.com Theoretical studies involving the related dimerization of cyanamide (B42294) to form dicyandiamide, which proceeds via a similar nucleophilic addition, have identified the C-N bonding process as the rate-limiting step of the reaction. mdpi.com
Proton Transfer Processes and Ionic Interactions
Proton transfer is a critical component of the reaction mechanism, fundamentally controlling the reaction rate. researchgate.netmdpi.comacs.org
pH Dependence : Kinetic studies on the analogous reaction between aniline (B41778) and dicyandiamide show that the reaction rate is strongly dependent on the pH of the medium, reaching a maximum at a pH of approximately 2.6. researchgate.net This peak reactivity represents a balance: sufficient acidity is required to protonate dicyandiamide and activate it for nucleophilic attack, but excessive acidity would lead to the protonation of the cyclohexanamine, converting it into its non-nucleophilic ammonium (B1175870) salt form.
Catalytic Role of Protons : In solvent-free thermal methods, cyclohexylamine hydrochloride serves as both the reactant and the acid catalyst, providing the necessary protons to activate the dicyandiamide in the melt phase. beilstein-journals.org
Reaction Initiation : Theoretical and experimental work on the solid-state conversion of ammonium dicyanamide to dicyandiamide suggests the mechanism is initiated by a proton transfer from the ammonium cation to a nitrile nitrogen atom of the anion, which then facilitates a subsequent intramolecular nucleophilic addition. acs.orguni-muenchen.de This underscores the fundamental role of proton mobility in initiating such reactions.
Radical-Mediated Transformation Pathways
Current research on the reaction between dicyandiamide and cyclohexanamine does not support a radical-mediated pathway. The literature consistently describes the mechanism as an ionic process involving a nucleophilic amine and an electrophilic, often protonated, cyanoguanidine species. researchgate.netnih.gov The characteristic features of the reaction, such as its dependence on pH and catalysis by acids, are hallmarks of polar, ionic mechanisms rather than radical-based transformations.
Carbodiimide-Mediated Mechanisms (if applicable)
The synthesis of guanidines can sometimes involve carbodiimide (B86325) intermediates. mdpi.com However, in the direct reaction between dicyandiamide and cyclohexanamine, dicyandiamide itself functions as the electrophilic guanylating agent. The mechanism does not proceed through the formation and subsequent reaction of a carbodiimide. Instead, it is a direct nucleophilic addition of the amine to the existing cyanoguanidine framework. cdnsciencepub.comnih.gov
Kinetic Studies of Key Elementary Reaction Steps
Kinetic analysis provides quantitative insight into the reaction rates and the factors that influence them. While specific kinetic data for the cyclohexanamine-dicyandiamide system is not extensively published, valuable information can be drawn from studies of analogous systems, such as the reaction of aniline with dicyandiamide. researchgate.net
Determination of Rate Laws and Reaction Orders
Kinetic studies of the reaction between aniline and dicyandiamide under conditions of constant temperature and acidity reveal that the reaction follows second-order kinetics. researchgate.net
Reaction Order : The reaction is first-order with respect to the amine (aniline) and first-order with respect to dicyandiamide. researchgate.net
Rate Law : The rate law can be expressed by the following equation: Rate = k [amine] [dicyandiamide] where k is the rate constant.
It is proposed that other primary amines, including aliphatic amines like cyclohexanamine, follow the same fundamental mechanism and would therefore be expected to exhibit a similar second-order rate law. researchgate.net The activation energy for the related curing reaction of epoxy-amine systems with dicyandiamide has been calculated using methods like the Kissinger method, with values in the range of 69-89 kJ mol⁻¹, corresponding to different stages of the complex curing process. nih.gov
| Kinetic Parameter | Finding | Reference |
|---|---|---|
| Overall Reaction Order | Second-order (at constant acidity) | researchgate.net |
| Order in Aniline | First-order | researchgate.net |
| Order in Dicyandiamide | First-order | researchgate.net |
| Effect of Acidity | Rate is highly influenced by pH | researchgate.net |
| Optimal pH for Maximum Rate | ~2.6 | researchgate.net |
Measurement of Activation Energies and Thermodynamic Parameters
The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur and is a critical parameter in understanding reaction kinetics. longdom.orgrsc.org It is typically determined experimentally by measuring the reaction rate constant (k) at various temperatures and then plotting ln(k) versus 1/T, a relationship described by the Arrhenius equation. longdom.orgsavemyexams.com The slope of this plot is proportional to the activation energy. savemyexams.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the energy changes and spontaneity of a reaction. sdewes.org These can be calculated using computational methods like Density Functional Theory (DFT) or derived from experimental equilibrium data at different temperatures. sdewes.orgresearchgate.net
The Gibbs free energy change (ΔG) for the formation of substituted guanidines from dicyandiamide and amines is expected to be negative under effective reaction conditions, indicating a spontaneous process once the activation barrier is overcome. A study of the thermal degradation of sheep manure, for example, illustrates how thermodynamic parameters are calculated from thermogravimetric analysis, showing changes in enthalpy and Gibbs free energy as the reaction progresses. sdewes.org
Table 1: Illustrative Thermodynamic Parameters for Cyclohexylamine Disproportionation Reactions
This table presents experimental thermodynamic data for reactions involving cyclohexylamine, providing context for the types of values that might be observed in related systems. Note that these are not for the direct reaction with cyanocyanamide.
| Reaction | ΔrH° (kJ mol⁻¹) | ΔrS° (J mol⁻¹ K⁻¹) |
| CHA disproportionation to DCHA | -5.6 | ~0 |
| DCHA dehydrogenation to NCCHA | 71.3 | >0 |
| DCHA dehydrogenation to NPCHA | 180.6 | >0 |
Data adapted from a thermodynamic analysis of cyclohexylamine disproportionation. icm.edu.pl CHA = Cyclohexylamine, DCHA = Dicyclohexylamine.
Influence of Reaction Environment on Pathway Selectivity and Efficiency
The reaction environment, encompassing the catalyst, solvent, and other solution properties, exerts a profound influence on the rate, yield, and distribution of products in the synthesis of guanidines from cyanamide precursors.
Impact of Catalyst Design and Loading
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. wikipedia.org The design of a catalyst—including its composition, structure, and the nature of its active sites—is crucial for maximizing activity and selectivity. rsc.orgevonik.com
In the synthesis of substituted guanidines from dicyandiamide and amines, the reaction can be performed under high heat without a catalyst, but this often requires harsh conditions. beilstein-journals.org The use of catalysts allows for milder reaction conditions and improved efficiency. evonik.com Common approaches include:
Acid Catalysis: Amine hydrochloride salts are often reacted with dicyandiamide at reflux temperatures. cardiff.ac.uk The protonation of dicyandiamide is believed to activate it for nucleophilic attack by the free amine. beilstein-journals.org
Metal Catalysis: Lewis acidic metal salts, such as iron(III) chloride, have been shown to catalyze the addition of amines to cyanoguanidines. scholaris.ca Other transition metals like cobalt and titanium are also central to modern catalyst design for various organic transformations, including those involving amines. rsc.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as an effective method for promoting the reaction, often in the presence of an acid source like hydrochloric acid or trimethylsilyl (B98337) chloride. This technique can significantly reduce reaction times and improve yields. scholaris.ca
Catalyst loading, or the amount of catalyst used relative to the reactants, is another critical variable. Increasing the catalyst loading generally increases the reaction rate up to a certain point, beyond which the benefits may plateau or even diminish. researchgate.net For example, in a study on the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, increasing the catalyst concentration from 0 to 10 mol% dramatically decreased the reaction time and increased the product yield from trace amounts to 96%. researchgate.net However, further increases in catalyst loading may not be cost-effective and can sometimes lead to unwanted side reactions or complicate product purification. nih.gov
Table 2: Illustrative Example of the Effect of Catalyst Loading on Reaction Yield
This table demonstrates the general principle of how catalyst loading can affect the outcome of a reaction. The data is from a one-pot synthesis of cyanopyridine derivatives and is for illustrative purposes.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0 | 100 | 180 | Trace |
| 2 | 2.5 | 80 | 120 | 50 |
| 3 | 5 | 80 | 60 | 82 |
| 4 | 10 | 80 | 35 | 96 |
| 5 | 15 | 80 | 35 | 96 |
Data adapted from a study on the synthesis of 2-amino-4,6-diphenyl-3-cyanopyridines. researchgate.net
Effects of Solvent Polarity, Hydrogen Bonding, and Ionic Strength
The choice of solvent is critical as it can influence reactant solubility, stabilize transition states, and in some cases, alter the reaction mechanism itself. allrounder.aiucalgary.ca
Solvent Polarity: The reaction between the polar dicyandiamide molecule and cyclohexylamine generally benefits from polar solvents. researchgate.netwikipedia.org Dicyandiamide is soluble in polar media like water, acetone, and alcohols, but not in nonpolar organic solvents. atamanchemicals.com Therefore, polar solvents are required to create a homogeneous reaction mixture. ucalgary.ca Polar solvents can stabilize the charged intermediates and transition states that are likely formed during the nucleophilic addition of the amine to the cyano group, thereby lowering the activation energy and accelerating the reaction. researchgate.nettutorchase.com The synthesis of biguanides, a related process, has been successfully carried out in a range of solvents including water, alcohols, and acetonitrile. scholaris.ca In contrast, using a non-polar solvent could slow down or prevent the reaction entirely. researchgate.net
Hydrogen Bonding: Hydrogen bonds play a crucial role in the interactions between the reactants and the solvent. wikipedia.org Cyclohexylamine, a primary amine, can act as both a hydrogen bond donor (via its N-H protons) and acceptor (via the nitrogen lone pair). chemguide.co.uk Dicyandiamide also possesses N-H groups and nitrogen lone pairs capable of hydrogen bonding. These interactions with a protic solvent (like water or ethanol) can affect the nucleophilicity of the amine and the electrophilicity of the cyanamide. ucalgary.caquora.com Solvation of the amine's lone pair by a protic solvent can hinder its ability to act as a nucleophile. ucalgary.ca Conversely, hydrogen bonding between the solvent and the cyanamide's nitrogen atoms could polarize the C=N bond, potentially making it more susceptible to attack. The formation of intramolecular hydrogen bonds in the reaction intermediates can also contribute to their stability. scholaris.canih.gov
Ionic Strength: The ionic strength of the reaction medium, a measure of the total concentration of ions in solution, can influence the rate of reactions involving charged species. researchgate.net In the reaction of dicyandiamide with an amine, if the mechanism proceeds through charged intermediates or if an ionic catalyst is used, the ionic strength of the solution can affect the activity coefficients of these species and thus alter the reaction rate. acs.org For reactions between oppositely charged ions, an increase in ionic strength can decrease the reaction rate, while for reactions between similarly charged ions, it can increase the rate. While specific studies on the effect of ionic strength on the cyanocyanamide-cyclohexanamine system are lacking, research on related reactions is often conducted at a constant, controlled ionic strength to ensure reproducible kinetic data. acs.orgresearchgate.net
Advanced Computational and Theoretical Chemistry Studies of Cyanocyanamide;cyclohexanamine and Its Derivatives
Quantum Chemical Calculations of Molecular and Electronic Structure
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration
No published studies were found that apply Density Functional Theory to "Cyanocyanamide;cyclohexanamine."
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Analysis
No published studies were found that utilize ab initio or post-Hartree-Fock methods for the electronic structure analysis of "this compound."
Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis)
No published research was identified that performs a topological analysis of the electron density for "this compound."
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Investigation of Solution-Phase Behavior and Solvent Effects
There are no available molecular dynamics simulation studies on the solution-phase behavior or solvent effects of "this compound."
Study of Adduct Stability and Dynamics
No research dedicated to the stability and dynamics of the "this compound" adduct could be located.
Theoretical Prediction of Spectroscopic Signatures and Vibrational Modes
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules and ions, offering insights that complement and help interpret experimental data. researchgate.netcardiff.ac.uk Density Functional Theory (DFT) is a commonly used method for these predictions. mdpi.com
The vibrational modes of the cyanocyanamide anion and cyclohexylammonium cation can be computationally predicted. These simulations yield theoretical IR and Raman spectra, which are crucial for identifying the substance and understanding its molecular structure and bonding. scm.comarxiv.org
For the cyanocyanamide anion ([N(CN)₂]⁻) , key vibrational modes are associated with the stretching and bending of its cyano (C≡N) and C-N-C framework. acs.org
The most intense band is typically the antisymmetric C≡N stretching vibration, observed experimentally around 2130 cm⁻¹. acs.org
Weaker bands corresponding to the symmetric C≡N stretch and a combination band of symmetric and antisymmetric C–N stretches appear at higher frequencies, around 2190 cm⁻¹ and 2230 cm⁻¹, respectively. acs.org
For the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) , the spectrum is more complex due to the vibrations of the cyclohexane (B81311) ring and the ammonium (B1175870) group.
N-H stretching vibrations of the -NH₃⁺ group are expected in the high-frequency region, typically above 3000 cm⁻¹.
C-H stretching vibrations of the cyclohexane ring appear just below 3000 cm⁻¹.
The C-N stretching vibration and various CH₂ bending, rocking, and twisting modes of the cyclohexane ring populate the fingerprint region (below 1500 cm⁻¹).
The interaction between the cation and anion in the "this compound" salt would likely lead to shifts in these vibrational frequencies due to electrostatic interactions and potential hydrogen bonding between the ammonium protons and the nitrogen atoms of the cyanocyanamide anion. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to model such condensed-phase systems and predict the effect of the environment on vibrational signatures. cardiff.ac.ukresearchgate.net
Table 1: Predicted Vibrational Frequencies for Cyanocyanamide and Cyclohexylamine (B46788) Moieties This table presents representative, theoretically predicted vibrational frequencies for the core functional groups of the cyanocyanamide anion and cyclohexylamine. The exact frequencies in the salt will be influenced by intermolecular interactions. Calculations are often performed using methods like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311G(d,p)).
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| Cyanocyanamide Anion | |||
| C≡N | Antisymmetric Stretch | 2120 - 2150 | Strong (IR) |
| C≡N | Symmetric Stretch | 2180 - 2210 | Weak (IR), Strong (Raman) |
| C-N-C | Bending/Stretching | 900 - 1300 | Medium (IR, Raman) |
| Cyclohexylammonium Cation | |||
| N-H | Stretching | 3100 - 3300 | Strong, Broad (IR) |
| C-H (ring) | Stretching | 2850 - 2950 | Strong (IR, Raman) |
| CH₂ (ring) | Scissoring | 1440 - 1470 | Medium (IR) |
Ab initio calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are a standard approach for predicting NMR chemical shifts. modgraph.co.uknih.gov These calculations provide valuable data for structure elucidation. researchgate.net
For the cyclohexylammonium cation , computational studies on cyclohexylamine and its derivatives show that ¹H and ¹³C NMR chemical shifts can be predicted with reasonable accuracy. modgraph.co.uknih.gov
The chemical shift of the proton attached to the nitrogen (N-H) can be challenging to predict accurately with some methods due to its sensitivity to solvent effects and hydrogen bonding. modgraph.co.uknih.gov
The conformation of the cyclohexyl ring (chair conformation with the amino group in either an axial or equatorial position) significantly influences the chemical shifts of the ring protons and carbons. researchgate.net Computational studies can determine the preferred conformation. researchgate.net
For the cyanocyanamide anion , ¹³C and ¹⁵N NMR chemical shifts are characteristic.
The carbon atoms of the two nitrile groups are equivalent and would appear as a single resonance in the ¹³C NMR spectrum.
Similarly, the two terminal nitrogen atoms are equivalent, as are the central nitrogen atoms, leading to distinct signals in the ¹⁵N NMR spectrum.
In the context of the "this compound" salt, ionic interactions and the specific solid-state packing or solution-state ion pairing would influence the electronic environment of each nucleus, causing shifts in the predicted NMR signals compared to the isolated ions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Cyclohexylammonium Cation This table provides illustrative predicted NMR chemical shifts for the cyclohexylammonium cation based on computational models of cyclohexylamine. Experimental values can vary based on solvent and concentration. Predictions are often made using methods like GIAO at the B3LYP/6-311++G(d,p) level of theory. modgraph.co.uknih.gov
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H | Attached to N | 7.5 - 8.5 (highly variable) | - |
| H | Attached to C1 (α-proton) | 2.8 - 3.2 | - |
| H | Axial (ring) | 1.0 - 1.4 | - |
| H | Equatorial (ring) | 1.6 - 2.0 | - |
| C | C1 (α-carbon) | - | 48 - 52 |
| C | C2/C6 (β-carbons) | - | 34 - 38 |
| C | C3/C5 (γ-carbons) | - | 24 - 27 |
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying transition states, and determining the energy profiles of reaction pathways. mt.com
A Potential Energy Surface (PES) is a theoretical concept that represents the energy of a chemical system as a function of its geometry. nih.goviupac.org By mapping the PES, chemists can visualize the path of a reaction from reactants to products, including any intermediates and transition states. researchgate.net
For reactions involving the components of this compound, such as the proton transfer from a potential acid to cyclohexylamine or reactions involving the cyanocyanamide anion, a PES can be calculated. For instance, the rotational energy surface around the C-N bond in cyclohexylamine has been investigated using ab initio methods to determine the most stable conformers. modgraph.co.uknih.gov For a reaction like the addition of an electrophile to the cyanocyanamide anion, the PES would map the energy changes as the new bond forms, revealing the most favorable trajectory for the reaction. acs.org
From the calculated PES, critical points such as transition states (first-order saddle points) can be identified. cuny.edu The energy difference between the reactants and the transition state is the activation energy barrier, which is a key factor in determining the reaction rate. The step with the highest energy barrier is the rate-determining step. mt.com
For example, in the context of reactions involving amines, computational studies have identified high activation energy barriers (40-50 kcal/mol) for the direct reaction between CO₂ and a single amine molecule, suggesting this pathway is unlikely. acs.org However, the presence of other molecules, like water, can lower this barrier. acs.org Similarly, for the thermal decomposition of ionic liquids containing the dicyanamide (B8802431) anion, computational studies have identified that proton transfer from the cation to the anion is a key initial step, and have calculated the associated energy barriers. cuny.edu These findings are crucial for understanding the stability and reactivity of the "this compound" salt.
Table 3: Illustrative Calculated Energy Barriers for Amine and Cyanocyanamide Reactions This table presents example energy barriers from computational studies of reactions relevant to the components of this compound. These values are highly dependent on the specific reaction, level of theory, and solvent model used.
| Reaction Type | Reactants | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| CO₂ Capture | Primary Amine + CO₂ | Concerted C-N and O-H bond formation | ~43 acs.org |
| IL Decomposition | Imidazolium Cation + Dicyanamide Anion | Inter-ion Proton Transfer | 15 - 25 cuny.edu |
Multiscale Modeling Approaches for Complex Systems
The properties and behavior of "this compound" in a bulk, condensed phase (like a solution or solid) are governed by interactions occurring across different length and time scales. acs.org Multiscale modeling is an approach that combines different computational methods to bridge these scales. cecam.orgacs.org
This typically involves using high-accuracy quantum mechanics (QM) methods, like DFT, to describe the electronic structure and reactivity within a small, critical region (e.g., the direct interaction between one cation-anion pair). nih.gov This QM region is then embedded within a larger environment described by a less computationally expensive method, such as a classical molecular mechanics (MM) force field. researchgate.net This QM/MM approach allows for the accurate modeling of phenomena like solvation effects on spectra or reactions. cardiff.ac.uk
For even larger systems and longer timescales, coarse-graining (CG) methods can be used. cecam.org In a CG model, groups of atoms are represented as single "beads," reducing the number of particles and allowing for simulations that can probe mesoscale phenomena like the formation of aggregates or the diffusion of ions in a solvent. nih.govosti.gov Developing a multiscale model for an organic salt like this compound would involve parameterizing a classical force field based on QM calculations and potentially developing a CG model to study its bulk properties. researchgate.net Such an approach is crucial for understanding how the microscopic interactions between the ions give rise to the macroscopic properties of the material. acs.orgacs.org
Lack of a specific chemical compound called "this compound"
Extensive research across multiple scientific databases and chemical literature reveals no specific chemical entity formally recognized as "this compound." This suggests that the requested article on the catalytic applications of this particular compound cannot be generated as the subject does not appear to be a known substance in the scientific domain.
The query seems to conflate two distinct chemical moieties: cyanocyanamide and cyclohexanamine. While both are known chemical compounds with their own unique properties and applications, there is no evidence of a synthesized or studied compound that combines them in the manner suggested by the name "this compound."
Cyanocyanamide (or Dicyandiamide) is a well-documented chemical intermediate. It is primarily used in the production of melamine and as a curing agent for epoxy resins. Its derivatives have been explored in various chemical syntheses.
Cyclohexanamine (or Cyclohexylamine) is a common organic amine used as a corrosion inhibitor, in the production of sweeteners, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Without any scientific literature or data on the existence, synthesis, or properties of a compound named "this compound," it is impossible to provide an accurate and informative article on its applications in materials science and catalysis as requested. The fundamental prerequisite for such an article is the existence of the compound itself and a body of research dedicated to its study. As this foundation is absent, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, the detailed outline focusing on catalytic applications, polymerization, and other specific uses of "this compound" cannot be addressed.
Applications in Materials Science and Catalysis Utilizing Cyanocyanamide;cyclohexanamine Derived Structures
Functional Materials Development and Engineering
The incorporation of guanidinium (B1211019) groups derived from cyanocyanamide and cyclohexanamine into materials imparts specific functionalities that are advantageous for a range of advanced applications. These functionalities stem from the unique electronic and structural characteristics of the guanidinium cation, which can engage in strong, directional, non-covalent interactions.
In polymer chemistry, structures derived from dicyandiamide (B1669379) and cyclohexylamine (B46788) serve as valuable components for creating advanced polymer systems. Cyclohexylamine can be used as a modifier in dicyandiamide-formaldehyde resins. These resins are a class of thermosetting polymers with applications as dye-fixing agents and flocculants. The incorporation of cyclohexylamine can alter the cross-linking density and introduce hydrophobicity, thereby modifying the mechanical and performance properties of the final polymer network.
Guanidinium-functionalized polymers represent a significant area of materials development. The guanidinium group's ability to form strong, stable bonds and its inherent positive charge are exploited to create polymers with enhanced properties. For instance, guanidinium-functionalized poly(arylene ether sulfone) has been synthesized for use as anion exchange polymer electrolytes. researchgate.net The synthesis involves the reaction of an activated fluorophenyl group on the polymer backbone with a guanidine (B92328), a reaction that allows for precise control over the degree of functionalization. researchgate.net
The table below summarizes key aspects of polymers derived from or related to cyanocyanamide and cyclohexanamine precursors.
| Polymer System | Precursors/Modifiers | Key Feature of Derived Structure | Application Area |
| Modified Dicyandiamide-Formaldehyde Resin | Dicyandiamide, Formaldehyde, Cyclohexylamine | Modified cross-linking and hydrophobicity | Flocculants, Decolorants |
| Guanidinium-Functionalized Poly(arylene ether sulfone) | Poly(arylene ether sulfone), Tetramethylguanidine | Phenyl-tethered guanidinium cations | Anion Exchange Membranes |
| Poly(norbornene)-based Guanidinium Polymer | Norbornene monomer with guanidinium side chains | Intrinsic antimicrobial properties | Bacterial detection sensors |
This table illustrates examples of polymer systems where guanidinium functionality, conceptually derived from cyanocyanamide and cyclohexanamine, plays a crucial role.
The guanidinium cation is a powerful structural motif in supramolecular chemistry due to its planar, symmetric geometry and its ability to form multiple hydrogen bonds. This capacity for strong and directional non-covalent interactions makes it an excellent building block for designing self-assembling systems.
Guanidinium salts derived from hyperbranched polyamidoamine have been shown to form self-assembling supramolecular systems when mixed with cationic acrylamide copolymers in aqueous solutions. nih.govresearchgate.net These systems demonstrate potential applications as, for example, clay hydration inhibitors. nih.govresearchgate.net The self-assembly is driven by the electrostatic and hydrogen-bonding interactions between the guanidinium groups and the copolymer chains. nih.govresearchgate.net
Furthermore, supramolecular networks can be constructed from small-molecule components based on the charge-assisted hydrogen bonding between guanidinium and oxyanion functionalities. These materials can exhibit polymer-like properties, such as a glass transition and viscoelastic behavior, despite not having a covalently bonded macromolecular structure. researchgate.net This highlights the strength and directionality of the guanidinium-mediated interactions in creating ordered, functional materials. The interaction between ATP and an azobenzene-guanidinium compound can lead to the spontaneous self-assembly of fluorescent, multi-stimuli-responsive supramolecular aggregates in water. nih.gov
The unique binding properties of the guanidinium group are also harnessed in the development of chemical sensors. Polymers functionalized with guanidinium moieties can exhibit high affinity and selectivity for specific analytes.
An innovative application lies in the field of bacterial detection, where guanidinium-functionalized polymers are used as the dielectric material in triboelectric nanogenerators (TENGs) and nanosensors (TENSs). acs.org The positively charged guanidinium groups on the polymer surface interact with the negatively charged membranes of bacteria. acs.org This interaction alters the triboelectric properties of the polymer, leading to a detectable change in the voltage output of the sensor. acs.org This system has been demonstrated for the detection of both Gram-negative Escherichia coli and Gram-positive Streptococcus pneumoniae. acs.org
The development of polymeric chemosensors often relies on the incorporation of specific functional groups that can interact with analytes and produce a measurable signal, such as a change in fluorescence or color. mdpi.com While not directly involving a cyclohexylguanidine derivative, the principle of using functionalized polymers for sensing is well-established and provides a framework for the potential application of polymers incorporating cyanocyanamide-cyclohexanamine-derived structures.
In the field of energy storage and conversion, guanidinium-based materials are emerging as promising components for electrolytes in batteries and fuel cells. Their high thermal and chemical stability are particularly advantageous in these applications.
Guanidinium-based ionic liquids have been investigated as novel electrolytes for rechargeable lithium batteries. researchgate.net These electrolytes, when combined with a lithium salt, can exhibit good cycle properties and rate capabilities in Li/LiFePO₄ cells. researchgate.netresearchgate.net The stability of the guanidinium cation contributes to a wide electrochemical window, which is crucial for battery performance. researchgate.net Guanidinium hydrochloride has also been used with aluminum chloride to synthesize ionic liquid analogue electrolytes for potential use in rechargeable aluminum-ion batteries. acs.org
Moreover, guanidinium-functionalized anion exchange polymer electrolytes are being developed for alkaline membrane fuel cells (AMFCs). researchgate.net The bulky nature of the guanidinium cation can enhance the stability of the polymer electrolyte in the high pH environment of an AMFC by sterically hindering degradative reactions like nucleophilic substitution. researchgate.net
The table below presents a summary of research findings on guanidinium-based materials in energy applications.
| Material Type | Specific Compound/System | Key Finding/Property | Application |
| Ionic Liquid Electrolyte | Guanidinium-based ionic liquid with LiTFSI | Good cycle properties and rate capabilities in Li/LiFePO₄ cells. researchgate.netresearchgate.net | Lithium-ion Batteries |
| Ionic Liquid Analogue | Guanidine hydrochloride and aluminum chloride | Forms a stable electrolyte for potential use in aluminum-ion batteries. acs.org | Aluminum-ion Batteries |
| Polymer Electrolyte | Guanidinium-functionalized poly(arylene ether sulfone) | Enhanced stability in high pH environments for anion exchange. researchgate.net | Alkaline Membrane Fuel Cells |
This table summarizes the application of guanidinium-based materials, conceptually derived from cyanocyanamide and cyclohexanamine, in the energy sector.
Applications in Agrochemical and Industrial Processes (excluding human-related uses)
Structures derived from the reaction of dicyandiamide and cyclohexylamine are important intermediates in the synthesis of more complex molecules. The synthesis of N,N'-dicyclohexylguanidine and other substituted guanidines is a key step in producing various specialty chemicals.
For example, N,N'-dicyclohexyl-N"-(10-nonadecyl)guanidine (DCNDG) has been identified as a promising suppressor in the Next Generation Caustic-Side Solvent Extraction (NG-CSSX) process for nuclear waste treatment. ornl.govosti.gov The synthesis of this complex guanidine involves the reaction of N,N'-dicyclohexylcarbodiimide (DCC) with a primary alkylamine. ornl.gov DCC itself can be synthesized from N,N'-dicyclohexylurea (DCU), which is a byproduct in many chemical reactions where DCC is used as a dehydrating agent. researchgate.net This highlights the role of dicyclohexyl-substituted compounds, conceptually related to the reaction of dicyandiamide with two equivalents of cyclohexylamine, as key industrial intermediates.
Additionally, N-cyclohexyl-N', N', N'', N''-tetramethylguanidine (CyTMG) has been synthesized from tetramethylurea and cyclohexylamine and used as a catalyst and acid-binding agent in the synthesis of diethylene glycol diallyl dicarbonate. researchgate.net This demonstrates the utility of cyclohexylguanidine derivatives as catalysts in industrial organic synthesis.
Advanced Characterization Techniques for In Depth Structural and Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For Cyanocyanamide;cyclohexanamine (C₈H₁₄N₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass, confirming its molecular formula. Techniques like electrospray ionization (ESI) are suitable for analyzing this salt. nih.govpnnl.govmdpi.com
In positive ion mode, the cyclohexylammonium cation (C₆H₁₄N⁺) would be detected, while the dicyanamide (B8802431) anion ([N(CN)₂]⁻) would be observed in negative ion mode. By measuring the mass-to-charge ratio (m/z) with high precision, the elemental formula can be unequivocally confirmed.
Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ions. The fragmentation of the cyclohexylammonium cation typically involves the loss of ammonia (NH₃) or ethene (C₂H₄) from the cyclohexane (B81311) ring. The dicyanamide anion might fragment through the loss of a cyano radical (•CN).
Table 1: Hypothetical HRMS Data for this compound
| Ion Analyzed | Formula | Calculated Exact Mass (m/z) | Major Fragment Ions | Fragment Formula | Calculated Fragment Mass (m/z) |
| Cyclohexylammonium (Cation) | [C₆H₁₄N]⁺ | 100.1121 | [M-NH₃]⁺ | [C₆H₁₁]⁺ | 83.0855 |
| Dicyanamide (Anion) | [C₂N₃]⁻ | 66.0152 | [M-CN]⁻ | [CN₂]⁻ | 40.0087 |
Advanced Spectroscopic Methods for Detailed Structural Elucidation
Multi-dimensional NMR spectroscopy provides a detailed map of the molecular structure by revealing through-bond and through-space correlations between atoms. For the cyclohexylammonium cation, the proton (¹H) and carbon (¹³C) NMR spectra would show distinct signals for the different positions on the cyclohexane ring. bmrb.iorsc.orgrsc.org
¹H-NMR: The proton spectrum would display multiple signals for the axial and equatorial protons of the cyclohexane ring, along with a signal for the methine proton at the C1 position (adjacent to the ammonium (B1175870) group) and the protons of the -NH₃⁺ group. chemicalbook.comchemicalbook.com
¹³C-NMR: The carbon spectrum would show distinct peaks for the C1 carbon atom and the other carbons of the ring (C2/C6, C3/C5, C4). rsc.orgrsc.org
COSY (Correlation Spectroscopy): This 2D technique would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the complete assignment of all protons on the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal directly to the carbon atom to which it is attached, enabling unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This could potentially show correlations between the ammonium protons and the carbon atoms of the dicyanamide anion, providing evidence of ion pairing in solution.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This technique could confirm the conformation of the cyclohexane ring and provide further evidence of the proximity between the cation and anion.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O) for the Cyclohexylammonium Cation
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations |
| C1-H | ~3.16 | ~52.5 | COSY: C2-H. HSQC: C1. HMBC: C2, C3, C6. |
| C2/C6-H (ax, eq) | ~1.99, ~1.28 | ~33.0 | COSY: C1-H, C3/C5-H. HSQC: C2/C6. |
| C3/C5-H (ax, eq) | ~1.80, ~1.41 | ~25.5 | COSY: C2/C6-H, C4-H. HSQC: C3/C5. |
| C4-H (ax, eq) | ~1.65, ~1.18 | ~25.0 | COSY: C3/C5-H. HSQC: C4. |
| -NH₃⁺ | Broad, variable | - | HMBC/NOESY: Potentially to anion carbons/nitrogens. |
Vibrational spectroscopy is highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. sapub.orgnasa.govnih.gov The spectra of this compound would be dominated by features from both the cation and the anion.
FT-IR Spectroscopy: The FT-IR spectrum would clearly show the N-H stretching vibrations of the ammonium group (-NH₃⁺) as a broad band, typically in the range of 3200-2800 cm⁻¹. This broadening is a direct result of strong hydrogen bonding between the ammonium protons and the nitrogen atoms of the dicyanamide anion. Sharp, intense peaks corresponding to the C≡N (nitrile) stretching of the anion would appear around 2200 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclohexane ring would be observed just below 3000 cm⁻¹. researchgate.netmasterorganicchemistry.com
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. sapub.orguc.pt The symmetric C≡N stretch is often strong in the Raman spectrum. The C-C and C-N framework vibrations of both the cation and anion would also be visible, providing a complete vibrational fingerprint of the compound. researchgate.netnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch (H-bonded) | -NH₃⁺ | 3200 - 2800 | Strong, Broad | Medium |
| C-H Stretch | Cyclohexane CH₂ | 2950 - 2850 | Strong | Strong |
| C≡N Asymmetric Stretch | Dicyanamide | ~2230 | Strong, Sharp | Medium |
| C≡N Symmetric Stretch | Dicyanamide | ~2170 | Medium, Sharp | Strong |
| N-H Bend | -NH₃⁺ | ~1600 | Medium | Weak |
| CH₂ Bend (Scissoring) | Cyclohexane CH₂ | ~1450 | Medium | Medium |
| N-C-N Stretch | Dicyanamide | ~1320 | Strong | Medium |
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org
Single-Crystal X-ray Diffraction: This technique would provide the precise structure of this compound. It would confirm that the compound exists as an ionic salt and reveal the exact bond lengths and angles of both the cyclohexylammonium cation and the dicyanamide anion. researchgate.netnih.govresearchgate.net Crucially, it would detail the hydrogen bonding network between the -NH₃⁺ group of the cation and the nitrogen atoms of the anion, defining how the ions pack together to form the crystal lattice. nih.govdoaj.orgnih.gov The analysis would also confirm the chair conformation of the cyclohexane ring and the equatorial position of the ammonium group. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline powder. The resulting diffraction pattern is a fingerprint for a specific crystalline phase. It can be used to confirm the identity of the bulk material, assess its purity, and monitor phase transitions.
Table 4: Plausible Single-Crystal Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.3 |
| β (°) | ~98.5 |
| Volume (ų) | ~1050 |
| Z (formula units/cell) | 4 |
| Key Interactions | N-H···N hydrogen bonds |
Chromatographic Methods for Mixture Separation, Purity Assessment, and Reaction Monitoring
Gas chromatography is designed for the analysis of volatile and thermally stable compounds. nih.gov As an ionic salt, this compound is non-volatile and therefore not directly amenable to GC-MS analysis. nih.gov
However, analysis can often be achieved through thermal decomposition within the hot GC injector port. researchgate.netunca.edu In this case, the salt would likely dissociate and decompose, releasing the volatile cyclohexylamine (B46788) into the carrier gas stream. nih.govnist.gov The cyclohexylamine would then travel through the GC column and be identified by the mass spectrometer. The resulting mass spectrum, with a molecular ion peak at m/z 99 and characteristic fragments, would serve as evidence for the presence of the cyclohexylammonium cation in the original salt. hmdb.ca This technique is useful for confirming the identity of the cation but does not provide information on the intact salt or the dicyanamide anion. Using a programmable temperature vaporizer (PTV) inlet could potentially minimize unwanted side reactions by controlling the heating rate. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The LC component separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The separated components then elute from the column and are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analyte.
In the analysis of this compound, a non-volatile compound, a reverse-phase LC-MS method would typically be employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Following separation by the LC system, the eluent containing this compound is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for such polar molecules. ESI generates gas-phase ions from the liquid eluent without significant fragmentation, typically producing protonated molecules [M+H]⁺ in positive ion mode. This allows for the determination of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be further used to induce fragmentation of the parent ion, providing structural information for unequivocal identification.
The molecular formula for this compound is C₈H₁₃N₅, giving it a molecular weight of approximately 179.22 g/mol . In a typical LC-MS analysis in positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 180.23.
Table 1: Hypothetical LC-MS Data for this compound
| Parameter | Value |
|---|---|
| Chromatographic Column | C18 (150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Retention Time (RT) | 8.52 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Parent Ion ([M+H]⁺) | m/z 180.23 |
| Major Fragment Ions (MS/MS) | m/z 98.1 (Cyclohexylamine moiety)m/z 83.1 (Cyanoguanidine moiety) |
Thermal Analysis Techniques for Material Stability and Phase Transitions
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of materials.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining a material's thermal stability and its fraction of volatile components by observing the temperatures at which the material decomposes.
For this compound, a TGA experiment would involve heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition profile. The resulting TGA curve plots the percentage of initial mass remaining against the temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. The derivative of the TGA curve (DTG) can help to identify the temperatures at which the rate of mass loss is maximal, indicating distinct decomposition steps. The thermal decomposition of compounds containing cyano groups can sometimes lead to the formation of polymeric products. rsc.org
Based on related structures, the decomposition of this compound might occur in multiple stages. The cyanoguanidine portion could decompose at lower temperatures, followed by the decomposition of the cyclohexylamine ring at higher temperatures.
Table 2: Hypothetical TGA Data for the Thermal Decomposition of this compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety |
|---|---|---|
| 25 - 240 | ~ 1% | Loss of adsorbed moisture/volatiles |
| 240 - 350 | ~ 46% | Decomposition of the cyanoguanidine group |
| 350 - 500 | ~ 53% | Decomposition of the cyclohexylamine ring |
| > 500 | - | Residual char |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org
When analyzing this compound, a DSC scan would reveal its melting point (Tm), which is the temperature at which it transitions from a solid to a liquid state. This is observed as an endothermic peak on the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion (ΔHf), which is the energy required to melt the substance. This value provides insight into the degree of crystallinity of the material. The melting point of related compounds like 2-cyanoguanidine is approximately 210 °C. wikipedia.org The presence of the cyclohexylamine group would be expected to influence this value. DSC can also be used to determine the heat capacity (Cp) of the substance. wikipedia.org
Table 3: Hypothetical DSC Data for this compound
| Parameter | Value |
|---|---|
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Melting Point (Tm) | 185.4 °C |
| Enthalpy of Fusion (ΔHf) | 152 J/g |
| Glass Transition (Tg) | Not observed |
Future Directions and Emerging Research Avenues for Cyanocyanamide;cyclohexanamine Chemistry
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
Future synthetic research will likely pivot away from traditional, energy-intensive methods towards more sustainable and efficient strategies. The development of environmentally benign synthetic pathways for cyanocyanamide derivatives and functionalized cyclohexanamines will be a key focus.
One promising direction is the exploration of mechanochemistry . This solvent-free approach could offer a green alternative for the synthesis of biguanide (B1667054) structures, which can be derived from the reaction of amines with cyanoguanidines. nih.govbeilstein-journals.org Another area of interest is the use of biomass-derived feedstocks . Lignin, for example, can be a source for producing value-added chemicals, including cyclohexylamines, contributing to a more sustainable chemical industry. researchgate.net
Furthermore, enzymatic synthesis offers a highly selective and environmentally friendly route to amide bond formation, a reaction relevant to the derivatization of these compounds. nih.gov The use of enzymes like Candida antarctica lipase B in green solvents such as cyclopentyl methyl ether could pave the way for sustainable production methods. nih.gov
| Synthetic Approach | Description | Potential Advantages |
| Mechanochemistry | Solvent-free reactions induced by mechanical force. | Reduced solvent waste, energy efficiency, novel reactivity. |
| Biomass Valorization | Use of renewable resources like lignin to produce chemical precursors. | Sustainability, reduced reliance on fossil fuels. researchgate.net |
| Enzymatic Catalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Green and sustainable method for assembling heterocyclic subunits. colab.ws |
Development of Novel Catalytic Transformations with Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for unlocking the full potential of Cyanocyanamide;cyclohexanamine chemistry. Future research will likely concentrate on catalysts that offer high selectivity and efficiency for functionalizing both the cyanocyanamide and cyclohexanamine moieties.
Reductive amination is a key transformation for the synthesis of amines and their derivatives. dtu.dk The development of innovative and effective non-precious metal catalysts for this process is a significant research goal. dtu.dk For instance, cobalt-catalyzed N-alkylation of amines using secondary alcohols represents a move towards more sustainable catalytic systems. researchgate.net
The table below summarizes potential catalytic strategies for the synthesis and modification of precursors to this compound.
| Catalytic Strategy | Reaction Type | Catalyst Example | Potential Benefits |
| Hydrogenation | Reduction of anilines or nitrobenzenes | Cobalt or Nickel-based catalysts | High yield synthesis of cyclohexanamine. mdpi.comwikipedia.org |
| Reductive Amination | Synthesis of amines from carbonyl compounds | Ruthenium/C3-TunePhos system | High enantioselectivity for chiral amines. researchgate.net |
| Hydrogen Borrowing | N-alkylation of amines | Cp*Co(III) complexes | Environmentally benign, produces water as a byproduct. researchgate.net |
| Hydroaminoalkylation | Functionalization of alkenes with amines | Tantalum-based catalysts | Atom-economical synthesis of functionalized polymers. acs.org |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of reactions and materials related to this compound.
Furthermore, ML models can be employed in the de novo design of materials with desired properties. By learning the relationship between molecular structure and material function, AI can propose novel this compound-based structures with tailored electronic, optical, or mechanical properties. The use of Python libraries like Matminer can facilitate the prediction of material properties for newly designed compounds. mdpi.com
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Predicting the outcome and yield of chemical reactions. eurekalert.orgchemeurope.com | Accelerated discovery of new synthetic pathways and optimization of reaction conditions. nih.gov |
| Materials Discovery | Designing new materials with targeted properties. | Efficient identification of promising candidates for advanced functional materials. mdpi.com |
| Retrosynthesis | Identifying potential synthetic routes for target molecules. | Streamlining the synthesis of complex molecules. nih.gov |
| Mechanism Elucidation | Aiding in the understanding of reaction mechanisms. | Deeper insights into chemical reactivity. nih.gov |
Expansion into Advanced Functional Materials with Tunable Properties
The unique combination of a reactive cyano group and a versatile amine functionality suggests that this compound derivatives could serve as building blocks for a variety of advanced functional materials. wiley.comwiley-vch.debioxbio.com
One promising area is the development of polymers and composites . Cyclohexylamine (B46788) is already used in polymer modification to improve mechanical properties, thermal stability, and chemical resistance. The incorporation of the cyanocyanamide moiety could introduce additional functionalities, such as enhanced adhesive properties or self-healing capabilities, due to the potential for strong intermolecular interactions like hydrogen bonding. acs.org
Moreover, the nitrogen-rich nature of these compounds makes them interesting candidates for energetic materials and coordination polymers . The study of nitrogen-rich heterocycles is an active area of interdisciplinary research at the intersection of organic chemistry, physical chemistry, and materials science. colab.ws
| Material Class | Potential Application | Key Properties |
| Functional Polymers | Adhesives, self-healing materials, coatings. | Tunable rheological properties, dynamic associative interactions. acs.org |
| Epoxy Resins | High-performance composites. | Improved cross-linking density, thermal stability, and chemical resistance. |
| Coordination Compounds | Dielectric materials, energy storage. | Tunable dielectric behavior, piezoelectric properties. mdpi.com |
| Nitrogen-Rich Materials | Energetic materials, precursors for carbon nitrides. | High energy density, unique electronic properties. cuny.educuny.edu |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The future of this compound chemistry lies in a highly interdisciplinary approach. The complex challenges and exciting opportunities in this field necessitate a convergence of expertise from organic synthesis, materials science, and computational chemistry.
Organic chemists will be instrumental in developing novel synthetic routes and functionalization strategies. researchgate.netrsc.orgresearchgate.netMaterials scientists will focus on fabricating and characterizing new materials based on these compounds, exploring their properties and potential applications. researchgate.netresearch.comComputational chemists will employ quantum mechanics and machine learning to predict molecular properties, elucidate reaction mechanisms, and guide the design of new molecules and materials. cuny.educuny.edu
This synergistic approach will be essential for tackling complex problems, such as understanding the structure-property relationships in novel polymers or designing new catalysts with unprecedented selectivity. The study of nitrogen-rich compounds, in general, highlights the power of this interdisciplinary approach to drive innovation in fields ranging from pharmaceuticals to advanced materials. colab.wsinnovations-report.com
Q & A
Q. How do researchers mitigate batch-to-batch variability in cyanocyanamide synthesis?
- Answer : Implement quality-by-design (QbD) principles:
- Critical Quality Attributes (CQAs) : Monitor yield, purity, and particle size distribution.
- Process Analytical Technology (PAT) : Use in-line FTIR for real-time reaction monitoring.
- Documentation : Publish detailed SOPs with failure mode analysis in supplementary materials .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
